Product packaging for 1,4-Bis(DI-tert-butylphosphino)butane(Cat. No.:CAS No. 150111-89-0)

1,4-Bis(DI-tert-butylphosphino)butane

Cat. No.: B139013
CAS No.: 150111-89-0
M. Wt: 346.5 g/mol
InChI Key: UIYGJYHQLCCIQS-UHFFFAOYSA-N
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Description

Significance of Bulky Diphosphine Ligands in Homogeneous Catalysis

Bulky diphosphine ligands are crucial in homogeneous catalysis for several reasons. The steric hindrance provided by the bulky substituents, such as the tert-butyl groups in 1,4-bis(di-tert-butylphosphino)butane, can create a specific coordination environment around the metal center. This steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal.

Furthermore, the electronic properties of these ligands, which are electron-rich, can enhance the catalytic activity of the metal center. This increased electron density on the metal can facilitate key steps in catalytic cycles, such as oxidative addition. In reactions like the Buchwald-Hartwig amination, the use of bulky phosphine (B1218219) ligands has been shown to be critical for achieving high yields and preventing undesired side reactions. nih.govnih.gov The development of new bicyclic triaminophosphine ligands has also demonstrated the importance of ligand architecture in the efficacy of palladium-catalyzed amination of aryl halides. nih.gov

Overview of this compound's Role in Organometallic Chemistry

In the realm of organometallic chemistry, this compound serves as a versatile chelating ligand for a variety of transition metals, most notably palladium. The butane (B89635) backbone allows for the formation of a stable seven-membered chelate ring with the metal center. The resulting metal complexes are often used as pre-catalysts or are key intermediates in catalytic cycles.

The study of these complexes provides valuable insights into the fundamental principles of organometallic chemistry. For instance, the synthesis and characterization of palladium complexes with the related ligand 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been extensively studied, revealing details about their structure and reactivity. researchgate.netresearchgate.net The crystal structure of [1,4-Bis(diphenylphosphino)butane]palladium(II) Dichloride, for example, shows a square-planar geometry around the palladium atom. researchgate.net While specific structural data for the this compound analogue is less commonly reported in the provided search results, the principles of coordination chemistry suggest a similar chelating behavior. The study of such complexes is essential for understanding the mechanism of the catalytic reactions in which they are involved.

Detailed Research Findings

While comprehensive research articles focusing solely on this compound are not as prevalent as those for its phenyl-substituted counterpart, its utility can be inferred from the broader context of bulky diphosphine ligands in catalysis. The following sections present data and findings related to the application of similar ligands in key catalytic reactions, which provides a strong indication of the potential and likely applications of this compound.

Palladium complexes of diphosphine ligands are workhorses in a variety of cross-coupling reactions. For instance, palladium complexes with the closely related 1,4-bis(diphenylphosphino)butane (dppb) are known to catalyze Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Sonogashira, and Stille couplings. researchgate.net Given the steric and electronic similarities, palladium complexes of this compound are expected to be highly effective in these transformations, particularly for challenging substrates where steric bulk is advantageous.

A comparative study of diphosphine ligands in the carbonylation of alkenes highlighted the importance of the ligand backbone and substituent groups. nih.gov While this particular study did not include this compound, it demonstrated that DTBPMB-type ligands (1,2-bis(di-tert-butylphosphinomethyl)benzene) with bulky tert-butyl groups exhibit high catalytic performance. nih.gov This suggests that the tert-butyl groups of this compound would likely impart favorable properties to a catalyst system.

The table below summarizes the types of reactions where bulky diphosphine ligands, including those structurally similar to this compound, have shown significant utility.

Catalytic Reaction Role of Bulky Diphosphine Ligands Exemplary Ligand Mentioned in Research
Suzuki-Miyaura Coupling Enhancing catalytic activity for coupling of aryl chlorides. nih.govBiphenylene-substituted di-tert-butylruthenocenylphosphine (R-Phos) nih.gov
Buchwald-Hartwig Amination Enabling the use of aqueous ammonia (B1221849) and hydroxide (B78521) base; improving selectivity. nih.govKPhos (a dialkyl biheteroaryl phosphine) nih.gov
Carbonylation of Alkenes Improving catalytic efficiency and oxygen-resistance. nih.gov[Ph2P(ortho-C6H4)]2CH2 skeleton nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44P2 B139013 1,4-Bis(DI-tert-butylphosphino)butane CAS No. 150111-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYGJYHQLCCIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473303
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150111-89-0
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(di-tert-butylphosphino)butane
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Synthetic Methodologies for 1,4 Bis Di Tert Butylphosphino Butane

Established Synthetic Routes for 1,4-Bis(DI-tert-butylphosphino)butane

The primary and most established method for the synthesis of this compound involves the dialkylation of a di-tert-butylphosphine (B3029888) salt with a 1,4-dihalobutane. This approach leverages the nucleophilicity of the phosphide (B1233454) anion to displace the halide leaving groups on the butane (B89635) backbone.

A common iteration of this synthesis begins with the deprotonation of di-tert-butylphosphine using a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), to generate the corresponding lithium di-tert-butylphosphide. This highly reactive intermediate is then treated with 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627). The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the phosphide anion attacks the electrophilic carbon atoms of the dihalobutane, displacing the halide ions and forming the desired P-C bonds.

The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the air-sensitive phosphine (B1218219) compounds. Temperature control is also crucial, with the initial deprotonation often performed at low temperatures, followed by gradual warming to facilitate the alkylation reaction.

An alternative, yet mechanistically similar, approach utilizes potassium di-tert-butylphosphide, which can be prepared by the reaction of di-tert-butylphosphine with a potassium base like potassium hydride (KH) or potassium tert-butoxide. The resulting potassium phosphide is then reacted with the 1,4-dihalobutane.

The choice of the dihalobutane can influence the reaction rate, with 1,4-dibromobutane generally being more reactive than 1,4-dichlorobutane due to the better leaving group ability of the bromide ion. However, 1,4-dichlorobutane is often a more cost-effective starting material.

Table 1: Key Reagents in the Established Synthesis of this compound

Reagent NameFormulaRole in Synthesis
Di-tert-butylphosphineP(C(CH₃)₃)₂HPhosphine Source
n-ButyllithiumC₄H₉LiDeprotonating Agent
1,4-DichlorobutaneC₄H₈Cl₂Butane Backbone Source
1,4-DibromobutaneC₄H₈Br₂Butane Backbone Source
Tetrahydrofuran (THF)C₄H₈OSolvent

Advancements in Scalable Synthesis for Research Applications

For research applications that require larger quantities of this compound, advancements have focused on improving the scalability, safety, and efficiency of the established synthetic routes. One area of development involves the in-situ generation and use of the di-tert-butylphosphine nucleophile to avoid the isolation of potentially pyrophoric intermediates.

Moreover, the synthesis of the di-tert-butylphosphine precursor itself has been a subject of optimization for scalable production. One practical synthesis involves the reaction of phosphorus trichloride (B1173362) with an excess of tert-butylmagnesium chloride, a Grignard reagent. The resulting mixture, containing di-tert-butylchlorophosphine, can be subsequently reduced to di-tert-butylphosphine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary phosphine.

Research into alternative bases and solvent systems also contributes to the development of more scalable and environmentally friendly syntheses. The goal is to minimize the use of hazardous reagents and simplify purification procedures, which are often challenging for air-sensitive phosphine ligands.

Table 2: Comparison of Synthetic Approaches

ApproachKey FeaturesAdvantages for Scalability
Classical Alkylation Use of organolithium bases and dihalobutanes.Well-established and understood reaction.
Grignard Route for Precursor Synthesis of di-tert-butylphosphine from PCl₃ and a Grignard reagent.Utilizes readily available starting materials.
Phosphine Oxide Route Use of air-stable secondary phosphine oxides as intermediates.Improved handling safety and simplified purification of intermediates.

Catalytic Applications of 1,4 Bis Di Tert Butylphosphino Butane in Organic Transformations

Cross-Coupling Reactions Facilitated by 1,4-Bis(DI-tert-butylphosphino)butane

Complexes of this compound, often in conjunction with palladium, serve as effective catalysts in several types of cross-coupling reactions. The bulky tert-butyl groups on the phosphorus atoms create a specific steric and electronic environment around the metal center that influences catalytic activity and selectivity.

Suzuki-Miyaura Cross-Coupling

In a screening of various phosphine (B1218219) ligands for a palladium-catalyzed synthesis of pyrrolo[2,3-b]indoles from 2-ethynylanilines and isocyanides, this compound (abbreviated as DBPB) was tested. rsc.org The results of this specific screening are detailed in the table below.

Table 1: Ligand Screening in a Palladium-Catalyzed Synthesis

Ligand Catalyst Solvent Yield (Product 3a) Yield (Product 4a)
DBPB Pd(OAc)₂ Toluene 20% Not Detected
DBPF Pd(OAc)₂ Toluene 15% 75%

This table is based on data from a ligand screening experiment where DBPB stands for this compound. rsc.org

Carbonylative Cross-Coupling Reactions

The insertion of carbon monoxide (CO) is a key step in carbonylative cross-coupling reactions to form ketones, amides, and esters.

Specific data on the direct use of this compound for the methoxycarbonylation of aryl and vinyl halides is limited in readily available literature. However, chemical manufacturers note that bisphosphine ligands of this type are generally well-suited for CO insertion reactions, including aminocarbonylation, which shares mechanistic features with methoxycarbonylation. nippon-chem.co.jp

Detailed research findings specifically employing this compound for hydrocarbonylation and hydroalkoxycarbonylation are not extensively reported. The general suitability of related bisphosphine ligands for carbonylative reactions suggests potential applicability, but specific examples remain sparse in the literature. nippon-chem.co.jp

C-C Bond Formation Methodologies

Beyond the well-known named reactions, this compound has been employed as a ligand in other palladium-catalyzed C-N and C-C bond-forming reactions. A German patent describes a method for preparing arylamines by reacting aryl halide compounds with amino compounds. google.com This process uses a catalyst system generated from palladium acetate (B1210297) and this compound.

Table 2: Representative Conditions for Arylamine Synthesis

Ligand Amount Palladium Source Base Solvent Temperature
12.1 mg (of 20% solution) Palladium Acetate (7.85 mg) Sodium tert-butoxide o-Xylene 120 °C

This table summarizes typical reaction conditions described in a patent for C-N cross-coupling using this compound as the ligand. google.com

Hydrogenation Reactions Catalyzed by this compound Complexes

In addition to palladium catalysis, this compound is used to synthesize rhodium complexes relevant to hydrogenation catalysis. A doctoral thesis details the synthesis of the ligand, abbreviated as dtbpb, and its subsequent reaction with [Rh(NBD)Cl]₂ and NaBArF₄ to form the rhodium-norbornadiene complex, [Rh(dtbpb)(NBD)][BArF₄]. whiterose.ac.uk Such cationic rhodium-diene complexes are well-established precursors for active hydrogenation catalysts, which are typically generated after the diene ligand is removed by initial hydrogenation. The flexible butane (B89635) backbone of the ligand allows the catalyst to adapt to the geometric requirements of the substrate during the catalytic cycle.

Asymmetric Hydrogenation of Unsaturated Substrates

While direct studies detailing the use of a chiral version of this compound in asymmetric hydrogenation are not extensively documented in current literature, the catalytic potential can be inferred from closely related structural analogues. The efficacy of bulky, electron-rich phosphine ligands in creating a selective chiral environment is well-established.

A prominent example is the methane-bridged analogue, (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane, which forms a four-membered chelate ring with rhodium. This catalyst system has demonstrated exceptionally high enantioselectivity (often >99% ee) in the asymmetric hydrogenation of various α-acetamido dehydroamino acids and precursors to important pharmaceuticals like pregabalin. nih.govsigmaaldrich.com Mechanistic studies, combining NMR and DFT computations, on the hydrogenation of (Z)-α-acetamidocinnamate revealed that the high enantioselectivity arises from subtle energetic differences in the catalytic cycle. nih.govacs.org Although different catalyst-substrate isomers may form initially, the stereochemical outcome is determined at a later stage, suggesting a sophisticated mechanism of enantioselection. nih.govacs.org

The success of this methane-bridged ligand, which also features di-tert-butylphosphino groups, underscores the principle that bulky, electron-rich phosphines can create a highly effective chiral pocket around the metal center. sigmaaldrich.comwiley-vch.de It is plausible that a chiral derivative of the more flexible butane-bridged dtbbp could also serve as an effective ligand in rhodium or iridium-catalyzed asymmetric hydrogenations, though specific substrate-ligand matching would be crucial for achieving high selectivity. acs.orgnih.govnih.gov

Table 1: Enantioselectivity in Asymmetric Hydrogenation with a Methane-Bridged Analogue Catalyst Data based on studies of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane-Rh complex.

SubstrateProductEnantiomeric Excess (ee)
(Z)-α-AcetamidocinnamateN-Acetyl-phenylalanine derivative>99%
Methyl acetamidoacrylateN-Acetyl-alanine methyl ester>99%
Itaconic acid dimethyl ester(S)-2-Methylsuccinic acid dimethyl ester>99%
Pregabalin precursorChiral intermediate for PregabalinHigh

Parahydrogen Induced Polarization (PHIP) in Hydrogenation Studies

Parahydrogen Induced Polarization (PHIP) is a powerful NMR technique used to enhance signal intensity by orders of magnitude, enabling detailed mechanistic studies of hydrogenation reactions. The technique relies on the transfer of spin order from parahydrogen (a spin isomer of H₂) to a substrate molecule during a catalytic hydrogenation reaction. nih.govyoutube.com

Complexes of rhodium with 1,4-diphosphinobutane backbones have been successfully employed in PHIP studies. Specifically, the rhodium(I) complex of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), [Rh(dppb)]⁺, has been used to catalyze the hydrogenation of substrates like acetylene (B1199291) dicarboxylic acid. acs.org In these experiments, the product exhibits hyperpolarized NMR signals, and the intensity of this polarization can be influenced by reaction conditions such as the solvent, providing insights into the structure and lifetime of reaction intermediates. acs.org

While direct PHIP studies featuring the specific ligand this compound (dtbbp) are not prominent, the proven utility of its phenyl-substituted analogue, dppb, establishes the suitability of the [Rh(diphosphine)butane] framework for this application. The primary difference between dtbbp and dppb lies in the electronic and steric properties of the phosphorus substituents. The bulky, electron-donating tert-butyl groups of dtbbp would be expected to modify the catalytic activity and stability of the corresponding rhodium complex compared to the phenyl groups of dppb. Such modifications could influence the kinetics of hydrogen addition and substrate binding, which are critical factors for achieving strong PHIP enhancement. nih.govyoutube.com Therefore, rhodium or iridium complexes of dtbbp are viable candidates for use in PHIP experiments to probe hydrogenation mechanisms.

Table 2: Ligands and Substrates in Related PHIP Studies

LigandMetalSubstrateObservationReference
1,4-Bis(diphenylphosphino)butane (dppb)RhodiumAcetylene dicarboxylic acidHyperpolarized product signals observed acs.org
Tris(hydroxymethyl)phosphine (THP)Rhodium2-Hydroxyethyl acrylate12% ¹³C polarization achieved in water nih.gov

C-H Activation and Functionalization Mediated by this compound Ligands

Based on the available research, there is currently insufficient information to detail the specific applications of this compound in the following areas:

Catalytic H/D Exchange Processes

While research exists on these transformations using other phosphine ligands or catalytic systems, researchgate.netd-nb.inforesearchgate.netnih.govmdpi.com direct evidence linking this compound to these specific C-H functionalization reactions could not be identified.

Polymerization Reactions Involving this compound

Based on the available research, there is currently insufficient information to detail the specific applications of this compound in the following area:

Polymerization of Conjugated Diolefins and Cycloolefins

Catalytic systems based on metals like nickel and neodymium are known to polymerize conjugated dienes such as butadiene and isoprene. nih.govpageplace.denih.govgoogle.com However, studies specifically employing this compound as a ligand in these or cycloolefin polymerizations were not found in the reviewed literature. taylorfrancis.com

Polymerization of Substituted Acetylenes

The polymerization of substituted acetylenes is a critical process for the synthesis of conjugated polymers with diverse applications in materials science. Rhodium complexes are particularly effective catalysts for this transformation, often leading to polymers with high stereoregularity. While direct studies detailing the use of this compound in this specific application are not extensively documented in the reviewed literature, the principles of ligand influence on rhodium-catalyzed acetylene polymerization provide a strong basis for understanding its potential role.

The catalytic activity and the properties of the resulting poly(phenylacetylene)s (PPAs) are highly dependent on the nature of the phosphine ligand coordinated to the rhodium center. For instance, cationic rhodium(I) complexes bearing hemilabile phosphine ligands have demonstrated significant activity in the polymerization of phenylacetylene (B144264) (PA). acs.org The steric bulk and electron-donating character of the phosphine ligand can influence the rate of polymerization, the molecular weight of the polymer, and the stereochemistry of the double bonds in the polymer backbone.

Research on various rhodium catalysts has shown that the choice of ligand is crucial for achieving high molecular weight and stereoregular polymers. For example, rhodium complexes with N-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be highly active catalysts for the polymerization of phenylacetylene, yielding stereoregular polymers with very high molar masses. rsc.orgrsc.org Similarly, rhodium(I) catalysts with N-functionalized hemilabile phosphine ligands can produce megadalton and ultra-high molecular weight PPAs from substituted phenylacetylenes. unizar.esrsc.org

The bulky di-tert-butylphosphino groups of dtbbp would be expected to create a sterically demanding environment around the metal center. This can favor the formation of a specific isomer of the polymer, potentially leading to high stereoselectivity. The flexibility of the butane backbone allows the ligand to adopt various coordination geometries, which can also influence the catalytic process.

To illustrate the impact of ligand structure on the polymerization of substituted acetylenes, the following table summarizes the performance of different rhodium-based catalytic systems.

Table 1: Performance of Various Rhodium Catalysts in the Polymerization of Phenylacetylene Derivatives

Catalyst/Ligand Monomer Polymer Molecular Weight (Mn) Polymer Dispersity (Đ) cis-Content (%) Reference
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] Phenylacetylene >1,000,000 1.5-2.0 >99 unizar.es
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] 1-ethynyl-4-(tert-butyl)benzene 2,720,000 1.6 >99 rsc.org
Rh(I) with N-functionalized NHC Phenylacetylene up to 1,500,000 1.3-1.8 >95 rsc.org
[Rh(cod)(l-Tyr)] Phenylacetylene 35,400 1.78 - researchgate.net

nbd = 2,5-norbornadiene; cod = 1,5-cyclooctadiene; l-Tyr = L-Tyrosine

Although data for dtbbp is not present, the table highlights the trend that bulky and electron-rich ligands, in combination with rhodium, can lead to the formation of high molecular weight and highly stereoregular poly(phenylacetylene)s. It is plausible that a rhodium complex of this compound would exhibit interesting catalytic activity in this context, warranting further investigation.

Isomerization Reactions Catalyzed by this compound Complexes

Transition metal-catalyzed isomerization reactions are fundamental transformations in organic synthesis, allowing for the conversion of one isomer to another. These reactions are often atom-economical and can be used to access thermodynamically more stable products or to introduce functionality in a remote position.

The isomerization of nitriles, for instance, the conversion of α,β-unsaturated nitriles to their β,γ-unsaturated counterparts or other positional isomers, is a synthetically useful transformation. While the direct application of this compound complexes in the specific isomerization of nitriles is not widely reported in the surveyed literature, the general principles of transition metal-catalyzed isomerization reactions provide a framework for understanding its potential.

Ruthenium complexes, in particular, are known to be effective catalysts for a variety of isomerization reactions. The electronic and steric properties of the phosphine ligands coordinated to the ruthenium center play a crucial role in the efficiency and selectivity of these transformations. The bulky and electron-rich nature of this compound can promote the formation of coordinatively unsaturated metal species, which are often key intermediates in catalytic isomerization cycles.

For example, ruthenium catalysts have been employed in the isomerization of olefins, which shares mechanistic similarities with the potential isomerization of the carbon-carbon double bond in unsaturated nitriles. The choice of phosphine ligand can influence the regioselectivity and stereoselectivity of the isomerization process.

The following table presents examples of ruthenium-catalyzed isomerization reactions, demonstrating the versatility of these catalysts with various phosphine ligands.

Table 2: Examples of Ruthenium-Catalyzed Isomerization Reactions

Catalyst System Substrate Type Product Type Key Features
Ru-H₂ (PPh₃)₃ Allylic alcohols Aldehydes/Ketones Isomerization of the double bond and tautomerization.
[RuClH(CO)(PPh₃)₃] Terminal alkenes Internal alkenes High efficiency for double bond migration.
Grubbs' Catalysts Alkenes Isomerized alkenes Often a side reaction in olefin metathesis.
Ru-MACHO-BH Allylic amines Enamines/Imines Isomerization for subsequent functionalization.

While the table does not include data for this compound, it illustrates the broad applicability of ruthenium-phosphine systems in isomerization. The steric bulk of dtbbp could potentially be exploited to control the regioselectivity of nitrile isomerization, for instance, by favoring the formation of a less sterically hindered isomer. Further research is needed to explore the catalytic potential of this compound complexes in this area.

Mechanistic Investigations of Reactions Involving 1,4 Bis Di Tert Butylphosphino Butane

Elucidation of Catalytic Cycles

Catalytic cycles involving 1,4-bis(di-tert-butylphosphino)butane often follow fundamental steps common to cross-coupling and carbonylation reactions. However, the specific properties of the dtbbp ligand can influence the energetics and feasibility of these pathways.

Oxidative Addition and Reductive Elimination Pathways

The initial step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is the oxidative addition of an organic halide to a Pd(0) complex. For palladium complexes bearing phosphine (B1218219) ligands, it is well-established that the propensity for oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. The active catalytic species is often a coordinatively unsaturated 14-electron complex, which is more reactive than the fully ligated species.

The final step of the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is expelled from the palladium center, regenerating the Pd(0) catalyst. This process is the reverse of oxidative addition and is favored in complexes with higher oxidation states and sterically demanding ligands. The cis-orientation of the two groups to be eliminated is a prerequisite for a concerted reductive elimination. For square-planar Pd(II) complexes, this may require a trans-to-cis isomerization.

While general principles of oxidative addition and reductive elimination are understood, specific studies detailing these steps with the dtbbp ligand are essential for a complete mechanistic picture. The bulky tert-butyl groups and the flexible butane (B89635) backbone of dtbbp are expected to influence the geometry and reactivity of the palladium center throughout the catalytic cycle.

Hydride Pathways in Carbonylation

In rhodium-catalyzed carbonylation reactions, such as hydroformylation, hydride pathways are fundamental. These pathways typically involve the formation of a rhodium hydride species, which then coordinates to an alkene. Subsequent migratory insertion of the alkene into the Rh-H bond, followed by CO insertion and reductive elimination, leads to the formation of aldehydes.

The nature of the phosphine ligand is critical in determining the regioselectivity and efficiency of the carbonylation process. While detailed mechanistic studies specifically employing this compound in rhodium-catalyzed carbonylation are not extensively documented in the provided results, the general principles of hydride pathways provide a framework for understanding its potential role.

Role of Ligand Electronic and Steric Properties in Reactivity and Selectivity

The electronic and steric properties of phosphine ligands are paramount in dictating the outcome of a catalytic reaction. Electron-rich ligands, such as dtbbp with its tertiary butyl substituents, can enhance the rate of oxidative addition by increasing the electron density on the metal center. However, they can also stabilize higher oxidation state intermediates, potentially slowing down reductive elimination.

The steric bulk of the dtbbp ligand influences the coordination number and geometry of the metal center. This can affect the accessibility of substrates to the catalytic site and control the regioselectivity and stereoselectivity of the reaction. For instance, in some palladium-catalyzed reactions, bulky phosphine ligands have been shown to facilitate the challenging reductive elimination of C-X bonds.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming proposed catalytic cycles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are powerful tools for identifying these transient species.

In the context of palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0)-alkene complex, the oxidative addition product (an organopalladium(II) halide), the transmetalation intermediate, and the final diorganopalladium(II) complex prior to reductive elimination.

For instance, in the Suzuki-Miyaura reaction, pre-transmetalation intermediates involving Pd-O-B linkages have been detected and characterized using low-temperature rapid injection NMR spectroscopy. These studies have revealed the existence of both tricoordinate and tetracoordinate boronate complexes that can undergo transmetalation. While these specific studies did not employ dtbbp, they highlight the methodologies available for characterizing such intermediates.

Similarly, in rhodium-catalyzed reactions, rhodium-hydride and rhodium-acyl complexes are key intermediates that can be characterized spectroscopically. The characterization of such intermediates with the dtbbp ligand would provide invaluable insight into its specific role in catalysis.

Kinetic Studies and Determination of Rate-Determining Steps

In many palladium-catalyzed cross-coupling reactions, oxidative addition is considered the rate-determining step. However, under certain conditions, transmetalation or reductive elimination can also be rate-limiting. For example, in some Heck reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the slow step.

Detailed kinetic analyses of reactions catalyzed by complexes of this compound are necessary to pinpoint the rate-determining step in specific transformations. Such studies would involve monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) and fitting the data to appropriate kinetic models. This information is critical for rationally optimizing reaction conditions to enhance catalytic efficiency.

Computational Chemistry Studies on 1,4 Bis Di Tert Butylphosphino Butane Ligated Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For a catalytic cycle involving a dtbbpb-metal complex, DFT calculations could be employed to investigate the elementary steps, such as oxidative addition, reductive elimination, and migratory insertion.

For instance, in a hypothetical cross-coupling reaction, DFT could model the initial coordination of the reactants to the [M(dtbbpb)] catalyst, the subsequent activation of the substrates, and the final bond formation to yield the product. The calculated energy profile would reveal the rate-determining step of the reaction and provide insights into the role of the dtbbpb ligand in facilitating the catalytic transformation.

A relevant analogy can be found in the DFT study of the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane. jmchemsci.com In this research, different reaction pathways were proposed and their activation energies calculated to determine the most probable mechanism. A similar approach for a dtbbpb-catalyzed reaction would involve constructing and comparing the energy profiles of various plausible catalytic cycles.

Table 1: Hypothetical DFT Data for a Key Reaction Step in a Catalytic Cycle

ParameterValueUnit
Reactant Complex Energy0.0kcal/mol
Transition State Energy+15.2kcal/mol
Product Complex Energy-5.8kcal/mol
Activation Energy (ΔE‡)15.2kcal/mol
Reaction Energy (ΔE)-5.8kcal/mol

This table represents hypothetical data that could be generated from a DFT study to quantify the energetics of a single step in a catalytic process involving the dtbbpb ligand.

Prediction of Catalytic Activity and Selectivity

A primary goal of computational catalysis is to predict the efficiency (activity) and the preferential formation of a desired product (selectivity) of a catalyst. For dtbbpb-ligated systems, computational models could be developed to correlate electronic and steric properties of the catalyst with its performance.

Selectivity (e.g., regio- or enantioselectivity) is governed by the energy differences between the transition states leading to the different products. For example, to predict the regioselectivity in a hydroformylation reaction catalyzed by a [Rh(dtbbpb)] complex, one would calculate the energies of the transition states for the formation of both the linear and branched aldehydes. A lower energy for one transition state would indicate the preferential formation of the corresponding isomer.

While specific studies on dtbbpb are scarce, the general principles are well-established. The bulky tert-butyl groups on the phosphorus atoms of dtbbpb are expected to exert significant steric influence, which can be quantified computationally to predict selectivity.

Modeling of Ligand-Metal Interactions and Conformational Effects

The interaction between the dtbbpb ligand and the metal center is fundamental to the structure and reactivity of the resulting complex. Computational methods can provide detailed information about the nature of the metal-ligand bond, including its strength and electronic character. Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the donation and back-donation of electron density between the phosphorus atoms of the ligand and the d-orbitals of the metal.

Furthermore, the conformational flexibility of the seven-membered chelate ring formed when dtbbpb coordinates to a metal center is a critical factor influencing catalytic behavior. The butane (B89635) backbone can adopt various conformations, such as chair, boat, and twist-boat, each resulting in a different spatial arrangement of the bulky phosphine (B1218219) groups.

Computational modeling can be used to explore the potential energy surface of these conformations and identify the most stable arrangements. The energy barriers for interconversion between different conformers can also be calculated, providing insight into the dynamic behavior of the ligand in solution. The specific conformation adopted by the ligand can have a profound impact on the accessibility of the metal center to the substrates and, consequently, on the catalytic activity and selectivity.

Table 2: Illustrative Conformational Analysis Data for a [M(dtbbpb)] Complex

ConformerRelative Energy (kcal/mol)P-M-P Bite Angle (°)
Chair0.092.5
Twist-Boat2.198.7
Boat4.5105.2

This table provides an example of the type of data that could be obtained from a computational conformational analysis, highlighting the energetic differences and structural parameters of various conformers.

Advanced Spectroscopic and Characterization Methodologies in Research on 1,4 Bis Di Tert Butylphosphino Butane Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, serves as a powerful tool for probing the coordination environment of phosphorus-containing ligands and gaining insights into the mechanisms of catalytic reactions. In the context of 1,4-Bis(di-tert-butylphosphino)butane complexes, NMR studies offer a window into ligand exchange dynamics, the formation of catalytic intermediates, and the electronic properties of the metal center.

Research on rhodium complexes featuring the dtbpb ligand has utilized NMR to characterize the species formed in solution. For instance, the synthesis of the rhodium norbornadiene complex, [Rh(dtbpb)(NBD)][BArF₄], was monitored and confirmed using NMR spectroscopy. whiterose.ac.uk The ³¹P{¹H} NMR spectrum of this complex provides characteristic signals that confirm the coordination of the phosphine (B1218219) ligand to the rhodium center.

Similarly, in palladium-catalyzed reactions, ³¹P NMR is crucial for tracking the transformation of the catalyst. Studies involving palladium acetate (B1210297) and dtbpb in catalytic systems for the synthesis of heterocyclic compounds have implicitly relied on NMR to understand the in-situ formation of the active catalytic species. The chemical shifts and coupling constants observed in the ³¹P NMR spectra provide valuable information about the oxidation state of the palladium and the geometry of the complex.

The synthesis of the dtbpb ligand itself has been characterized by NMR. The ¹H NMR spectrum shows multiplets corresponding to the butylenic bridge and a characteristic doublet for the tert-butyl groups due to coupling with the phosphorus nuclei. The ³¹P NMR of the free ligand exhibits a single resonance, which upon coordination to a metal center, shifts significantly downfield, providing clear evidence of complex formation. uni-konstanz.de

Compound/IntermediateNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)SolventReference
This compound (dtbpb)³¹P29.0-C₆D₆ uni-konstanz.de
This compound (dtbpb)¹H1.72 (m, 4H), 1.33 (m, 4H), 1.03 (d, 36H)³JHP = 10.8C₆D₆ uni-konstanz.de
[Rh(dtbpb)(NBD)][BArF₄]³¹P{¹H}Data not specifiedData not specified- whiterose.ac.uk

Table 1: Selected NMR Spectroscopic Data for this compound and its Complexes.

X-ray Diffraction for Structural Determination

X-ray diffraction analysis of single crystals provides the most definitive method for determining the three-dimensional structure of molecules. For complexes of this compound, X-ray crystallography has been instrumental in confirming coordination geometries, measuring bond lengths and angles, and understanding the steric influence of the bulky tert-butyl groups.

A key example is the structural elucidation of the cation of [Rh(dtbpb)(NBD)][BArF₄]. whiterose.ac.uk The single-crystal X-ray structure reveals a distorted square planar geometry around the rhodium center, with the two phosphorus atoms of the dtbpb ligand and the two double bonds of the norbornadiene (NBD) ligand occupying the coordination sites. The P1-Rh1-P2 bite angle is a critical parameter determined from such studies, influencing the catalytic activity of the complex.

In a different application, the palladium-catalyzed synthesis of pyrrolo[2,3-b]indoles utilized this compound (referred to as DBPB in the study) as a ligand. The X-ray crystal structure of one of the resulting products was determined, confirming the molecular connectivity and stereochemistry, which is crucial for understanding the reaction outcome. rsc.org The crystallographic data for this product, while not of a direct dtbpb-metal complex, showcases the role of X-ray diffraction in validating the results of catalytic reactions employing this ligand.

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
Cation of [Rh(dtbpb)(NBD)][BArF₄]Not specifiedNot specifiedRh1-P1 = 2.4413(5), Rh1-P2 = 2.4252(5)P1-Rh1-P2 = 102.116(17) whiterose.ac.uk
3a (a pyrrolo[2,3-b]indole (B14758588) derivative)monoclinicC2/ca = 15.2301(4), b = 10.2357(3), c = 28.4109(8)β = 95.8280(10) rsc.org

Table 2: Selected X-ray Crystallographic Data for a Complex of this compound and a Product from a dtbpb-involved Reaction.

Dynamic Light Scattering (DLS) in Polymerization Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. In the context of polymerization reactions catalyzed by this compound complexes, DLS is particularly valuable for characterizing the resulting polymer dispersions.

A notable application of DLS is in the study of aqueous poly(phenylacetylene) dispersions prepared via catalytic polymerization in emulsion. uni-konstanz.de In this research, a palladium catalyst modified with this compound was employed. DLS was used to determine the volume average particle size of the resulting poly(phenylacetylene) dispersions. The study found that polymerization in a microemulsion system yielded dispersions with average particle sizes around 27 nm. This demonstrates the utility of DLS in assessing the effectiveness of the catalytic system in controlling the morphology of the polymer product at the nanoscale.

Polymerization SystemAverage Particle Size (nm) (Volume Average)Solids Content (%)Reference
Poly(phenylacetylene) from miniemulsion polymerization57 (Number Average from TEM)Not specified uni-konstanz.de
Poly(phenylacetylene) from microemulsion polymerization276.2 uni-konstanz.de

Table 3: Dynamic Light Scattering Data for Poly(phenylacetylene) Dispersions.

Academic Perspectives on Industrial Relevance and Future Research Directions

Development of Robust Catalytic Systems for Industrial Processes

The development of robust and efficient catalytic systems is paramount for their successful implementation in industrial processes. Robustness, in this context, refers to the catalyst's ability to maintain high activity and selectivity over extended periods under demanding industrial conditions, such as elevated temperatures and pressures. 1,4-Bis(di-tert-butylphosphino)butane, often in complex with palladium, is a key component in creating such durable catalytic systems.

The steric bulk of the di-tert-butylphosphino groups plays a crucial role in the stability of the catalyst. This bulkiness can protect the metal center from deactivation pathways, such as the formation of inactive metal clusters. Furthermore, the electronic properties of the phosphine (B1218219) ligand, which are tunable by altering the substituents on the phosphorus atom, influence the reactivity of the metal center and can be optimized for specific catalytic transformations.

A notable example of the industrial success of a structurally similar bidentate phosphine ligand is 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB). When complexed with palladium, this ligand forms the basis of the commercial "Alpha" process for producing methyl methacrylate. nih.gov This process showcases the high selectivity and efficiency that can be achieved with such ligands in industrial-scale alkoxycarbonylation reactions. nih.gov The commercial availability of palladium complexes of this compound from various suppliers further suggests its utility and application in industrial settings. metalor.com

Research in this area continues to focus on enhancing the robustness of these catalytic systems. Studies have explored the effects of ligand structure on catalyst longevity and performance under commercially relevant conditions. For instance, investigations into the hydromethoxycarbonylation of ethene have shown that catalysts derived from unsymmetrical diphosphines can exhibit greater longevity compared to their symmetrical counterparts. researchgate.net The development of well-defined pre-catalysts also contributes to the creation of more robust and user-friendly catalytic systems for industrial applications.

Emerging Applications in Organic Synthesis

While palladium-catalyzed cross-coupling reactions remain a cornerstone of organic synthesis, the application of this compound and its analogues is expanding into new and emerging areas. The unique properties of these bulky phosphine ligands are being harnessed to facilitate challenging transformations and to develop novel synthetic methodologies.

One such emerging area is C-H bond activation and functionalization. This field aims to directly convert ubiquitous C-H bonds into more complex functionalities, offering a more atom-economical and efficient approach to synthesis. While direct examples with this compound are still developing, related bulky phosphine ligands have been shown to be effective in these transformations. For instance, a copper(I) complex of the similar ligand 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) has been successfully employed as a catalyst for the C-H activation and subsequent carboxylation of terminal alkynes using carbon dioxide at ambient temperature and pressure. rsc.org This reaction provides a direct route to propiolic acids, which are valuable building blocks in organic synthesis. rsc.org

Furthermore, the scope of reactions catalyzed by complexes of bidentate phosphines continues to broaden, encompassing cycloadditions, polymerizations, and reductive couplings. nih.gov The ability to fine-tune the steric and electronic properties of these ligands opens up possibilities for discovering new catalytic activities and for applying them to the synthesis of complex molecules, including pharmaceuticals and materials.

Green Chemistry and Sustainable Catalysis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Catalysis, particularly with highly efficient ligands like this compound, plays a pivotal role in achieving these goals.

The high efficiency of catalysts bearing this ligand can contribute significantly to greener processes. High turnover numbers (TONs) and turnover frequencies (TOFs) mean that lower catalyst loadings are required, which reduces the amount of precious metal needed and simplifies product purification. For example, a related ferrocene-based palladium complex has been highlighted as a greener alternative for Suzuki and Heck reactions due to its high catalytic efficiency. sigmaaldrich.com

Moreover, the development of robust catalysts allows for their use in more environmentally benign solvents, including bio-based solvents like TPGS-750-M, which has been demonstrated for greener Suzuki cross-coupling reactions. sigmaaldrich.comrsc.org The ability to recycle and reuse these catalysts is another key aspect of sustainable catalysis. Research into the bioleaching of platinum group metals from spent automotive catalysts is an example of efforts to develop sustainable methods for recovering and recycling precious metal catalysts. rsc.org

Challenges and Opportunities in Ligand Design and Catalyst Development

Despite the successes, challenges remain in the design of phosphine ligands and the development of new catalysts. The synthesis of bulky and electron-rich phosphine ligands can be complex and costly, which can be a barrier to their large-scale industrial use. researchgate.net

A significant challenge in catalysis is managing the trade-offs between different aspects of catalyst performance. For instance, while bulky ligands can enhance catalyst stability and promote difficult reductive elimination steps, they can also sometimes hinder the initial oxidative addition step or lead to undesirable side reactions. nih.gov One such side reaction that has been identified with bulky phosphine ligands in Suzuki-Miyaura cross-coupling is protodeboronation, where the boronic acid starting material is prematurely destroyed. chemrxiv.orgdigitellinc.com Understanding and controlling these competing reaction pathways is a key area of ongoing research.

However, these challenges also present significant opportunities for innovation. The development of new synthetic routes to bulky phosphine ligands could make them more accessible. Furthermore, a deeper understanding of structure-activity relationships allows for the rational design of new ligands with tailored properties. For example, the development of ylide-substituted phosphines (YPhos) represents a novel platform of strongly donating ligands that have shown exceptional activity in various catalytic reactions, overcoming some limitations of traditional phosphine ligands. gessnergroup.com

The exploration of bimetallic catalytic systems and the use of non-traditional metals with these phosphine ligands also offer exciting new avenues for catalyst development. The continued investigation into the subtle electronic and steric effects of ligand structure will undoubtedly lead to the discovery of even more active, selective, and robust catalysts for a wide range of chemical transformations.

Q & A

Q. What are the standard synthetic routes for 1,4-Bis(DI-tert-butylphosphino)butane, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution between tert-butylphosphine derivatives and 1,4-dihalobutanes. Key intermediates are characterized via 31P^{31}\text{P} NMR spectroscopy to confirm phosphorus environments and GC-MS for purity assessment. Crystallization from ether/hexane mixtures yields the final product, with structural validation through single-crystal X-ray diffraction (bond angles: 104–115° for P–M–P) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the ligand’s structure and purity?

  • 1H^{1}\text{H} and 31P^{31}\text{P} NMR : Identify proton environments and phosphorus coordination states.
  • X-ray crystallography : Resolves bond lengths (e.g., P–C distances ~1.81–1.85 Å) and dihedral angles, critical for confirming steric/electronic properties .
  • Elemental analysis : Validates stoichiometry (e.g., C/P ratio). Purity is further assessed via GC or HPLC (>95% typical) .

Advanced Research Questions

Q. How does modifying the ligand’s substituents (e.g., tert-butyl vs. phenyl groups) affect catalytic activity in cross-coupling reactions?

Tert-butyl groups enhance steric bulk, increasing metal center stability but potentially reducing substrate accessibility. Comparative studies using Rh(I) or Pd(0) complexes show tert-butyl derivatives improve enantioselectivity in asymmetric hydrogenation (e.g., 85–92% ee vs. 70–75% ee for phenyl analogs). Kinetic studies (e.g., Eyring plots) quantify activation barriers influenced by ligand steric parameters .

Q. How can researchers resolve discrepancies in reported melting points (132–136°C vs. 132–134°C)?

Differential scanning calorimetry (DSC) under inert atmosphere clarifies phase transitions. Contamination by oxidized byproducts (e.g., phosphine oxides) lowers observed melting points. Recrystallization in degassed solvents and TGA analysis (weight loss <1% below 150°C) ensure sample integrity .

Q. What analytical approaches address contradictions between catalytic outcomes and computational predictions?

  • DFT calculations : Compare theoretical vs. experimental ligand bite angles (e.g., 92–98° for Pd complexes) and electron-donating capacity (Tolman electronic parameters).
  • In situ EXAFS/XANES : Probe metal-ligand coordination dynamics during catalysis. Discrepancies often arise from solvent effects or unaccounted intermediates, resolved via kinetic isotope effect (KIE) studies or operando spectroscopy .

Q. How does the ligand’s bite angle influence geometry and reactivity in transition metal complexes?

Larger bite angles (e.g., 110–120°) favor square-planar geometries in Pd(II) complexes, enhancing oxidative addition rates in Suzuki-Miyaura couplings. In contrast, smaller angles (90–100°) stabilize tetrahedral Ni(0) species, improving reductive elimination efficiency. Single-crystal studies (e.g., Cu(I) complexes with P–Cu–P angles of 104.5°) correlate geometry with catalytic turnover .

Methodological Considerations

  • Handling : Store under argon at 2–8°C to prevent oxidation. Use Schlenk techniques for synthesis .
  • Safety : Avoid exposure to oxidizers (risk of exothermic decomposition). Toxicity studies (LD50_{50} >2000 mg/kg in rats) suggest moderate hazard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.